molecular formula C20H27NO4 B2392350 (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate CAS No. 124002-38-6

(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate

Cat. No.: B2392350
CAS No.: 124002-38-6
M. Wt: 345.439
InChI Key: NXEGYGPYSYLFSB-ULQDDVLXSA-N
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Description

(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[b]pyrrole ring system

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the class of pyrroles, which are known to interact with various biological targets, including enzymes and receptors . .

Mode of Action

Pyrroles often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The specific interactions of this compound with its targets would depend on the chemical environment of the target site.

Biochemical Pathways

Pyrroles are involved in a wide range of biological processes, including signal transduction, enzyme catalysis, and gene regulation . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.

Pharmacokinetics

The presence of the tert-butyl group could potentially influence the compound’s pharmacokinetic properties . The tert-butyl group is known to enhance lipophilicity, which could improve cellular absorption and distribution. It could also affect the compound’s metabolic stability .

Result of Action

Based on the general biological activities of pyrroles, the compound could potentially modulate cellular processes such as signal transduction, enzyme activity, and gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the crowded tert-butyl group could potentially enhance the compound’s stability under various environmental conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocyclopenta[b]pyrrole ring system, followed by the introduction of the benzyl and tert-butyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1-carboxylate
  • (2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride

Uniqueness

Compared to similar compounds, (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate has unique structural features that may confer distinct chemical and biological properties. These differences can be leveraged to develop new applications and enhance its utility in various fields.

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-20(2,3)25-19(23)21-16-11-7-10-15(16)12-17(21)18(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEGYGPYSYLFSB-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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